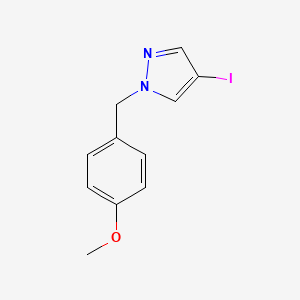
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole
Übersicht
Beschreibung
“4-iodo-1-(4-methoxybenzyl)-1H-pyrazole” is a complex organic compound. It contains an iodine atom attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a methoxybenzyl group attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through halogenation, a common method for introducing iodine into organic compounds . The methoxybenzyl group could potentially be introduced through a substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atom and the methoxybenzyl group. Iodine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an iodine atom could potentially make the compound heavier and more polar .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole derivatives have been synthesized with potential antitumor activity. Certain indole derivatives containing pyrazoles have shown promise in in-vitro tumor cell-growth inhibition, hinting at their potential in cancer treatment research (Farghaly, 2010).
Structural and Chemical Properties
- The compound exhibits structural versatility, demonstrated by its ability to undergo metalation at different positions. This property could be exploited for creating regioselective derivatives, which might have unique physical or chemical properties (Ondi & Schlosser, 2006).
- Regioselective functionalization of pyrazole 1-oxides has been explored, providing pathways to synthesize derivatives with potential pharmacological applications. This functionalization is indicative of the compound's capacity for chemical modification, important for drug design (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).
Antimicrobial Applications
- Certain derivatives of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole have been synthesized and tested for their antimicrobial properties. Some derivatives showed potent activities against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Raju et al., 2010).
Pharmaceutical Chemistry
- The compound's derivatives have been studied as phosphodiesterase type 4 inhibitors. This suggests potential applications in treating conditions like inflammation, as these enzymes are involved in the regulation of inflammatory and immune responses (Raboisson et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZREKRXQRZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-(4-methoxybenzyl)-1H-pyrazole | |
CAS RN |
905751-58-8 | |
| Record name | 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

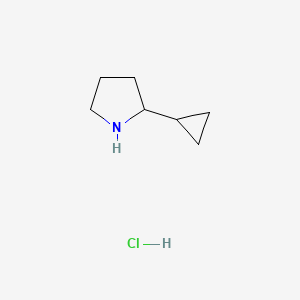
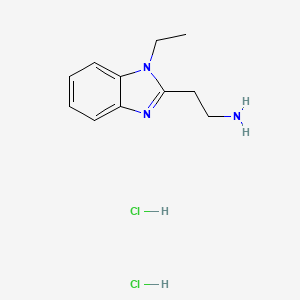
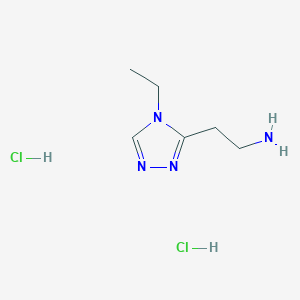

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)
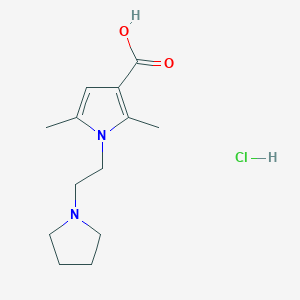
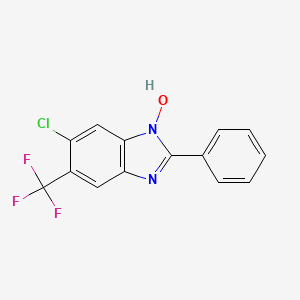
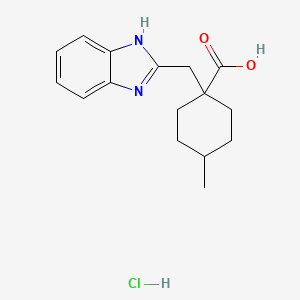
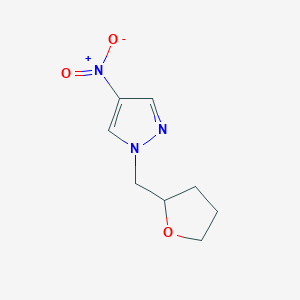

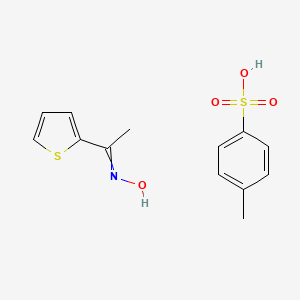
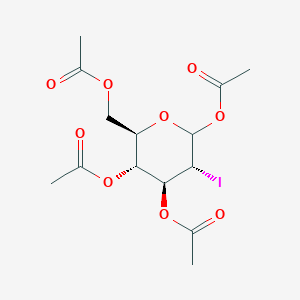
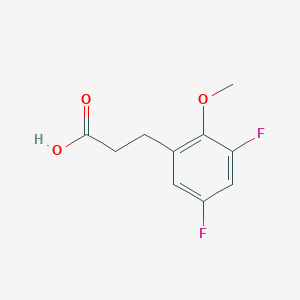
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)